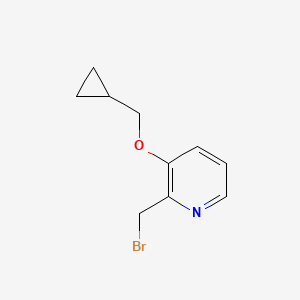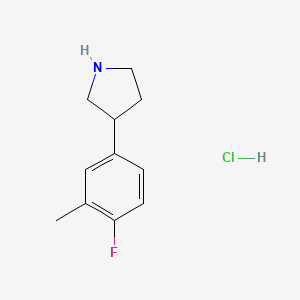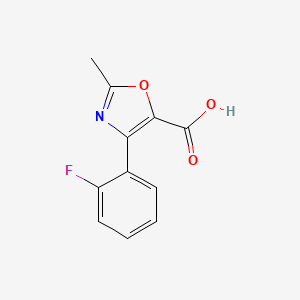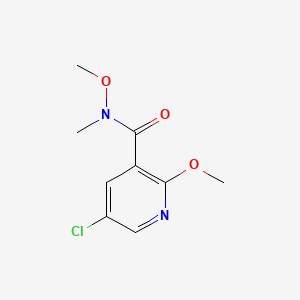
8-Nitroquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitroquinoline 1-oxide is a quinoline derivative known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research to study the mechanisms of carcinogenesis and mutagenesis. The compound is characterized by the presence of a nitro group at the 8th position of the quinoline ring, which significantly contributes to its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. One common method includes the nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid. The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and oxidation processes similar to those used in laboratory synthesis. The industrial methods focus on optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions: 8-Nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species, which contribute to its genotoxic effects.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium dithionite can be employed.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Reactive oxygen species and various oxidized derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
8-Nitroquinoline 1-oxide has a wide range of applications in scientific research:
作用机制
The primary mechanism by which 8-Nitroquinoline 1-oxide exerts its effects involves the formation of DNA adducts. Upon entering the cell, the compound is metabolized to 4-hydroxyaminoquinoline 1-oxide, which reacts with DNA to form stable adducts. These adducts cause mutations by inducing errors during DNA replication. Additionally, the compound generates reactive oxygen species, leading to oxidative DNA damage .
相似化合物的比较
4-Nitroquinoline 1-oxide: Another nitroquinoline derivative with similar mutagenic properties.
5-Nitroquinoline 1-oxide: Exhibits similar reactivity but differs in the position of the nitro group.
6-Nitroquinoline 1-oxide: Similar in structure but with distinct chemical properties due to the different position of the nitro group.
Uniqueness: 8-Nitroquinoline 1-oxide is unique due to its specific position of the nitro group, which significantly influences its reactivity and biological activity. This positional difference affects the compound’s ability to form DNA adducts and generate reactive oxygen species, making it a valuable tool in mutagenesis and carcinogenesis research .
属性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
8-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6N2O3/c12-10-6-2-4-7-3-1-5-8(9(7)10)11(13)14/h1-6H |
InChI 键 |
XKMPRDAFNNEZEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])[N+](=CC=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)









![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)
